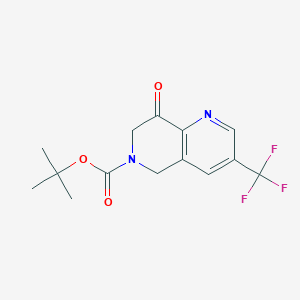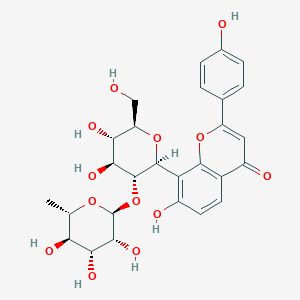![molecular formula C28H18O4 B14170784 Benzo[rst]pentaphene-5,8-diyl diacetate CAS No. 3509-60-2](/img/structure/B14170784.png)
Benzo[rst]pentaphene-5,8-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[rst]pentaphene-5,8-diyl diacetate typically involves the acetylation of benzo[rst]pentaphene. One common method includes the reaction of benzo[rst]pentaphene with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete acetylation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[rst]pentaphene-5,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzo[rst]pentaphene-5,8-dione.
Reduction: Reduction reactions can convert the diacetate groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Benzo[rst]pentaphene-5,8-dione.
Reduction: Benzo[rst]pentaphene-5,8-diol.
Substitution: Various substituted benzo[rst]pentaphene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo[rst]pentaphene-5,8-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons and nanographenes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of Benzo[rst]pentaphene-5,8-diyl diacetate involves its interaction with molecular targets through various pathways:
Vergleich Mit ähnlichen Verbindungen
Benzo[rst]pentaphene-5,8-diyl diacetate can be compared with other similar compounds such as:
Benzo[rst]pentaphene: The parent compound without acetylation.
Benzo[rst]pentaphene-5,8-dione: The oxidized form of the compound.
5,5’-Bibenzo[rst]pentaphene: A dimeric form with unique photophysical properties.
This compound stands out due to its specific acetylation, which imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
3509-60-2 |
|---|---|
Molekularformel |
C28H18O4 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
(13-acetyloxy-8-hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaenyl) acetate |
InChI |
InChI=1S/C28H18O4/c1-15(29)31-27-21-9-5-3-7-17(21)19-11-12-20-18-8-4-6-10-22(18)28(32-16(2)30)24-14-13-23(27)25(19)26(20)24/h3-14H,1-2H3 |
InChI-Schlüssel |
WMQAIOGPASQFBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C6=CC=CC=C61)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


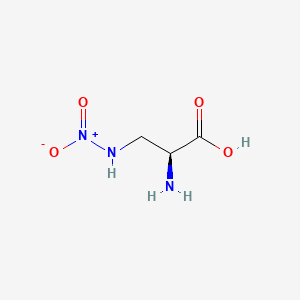
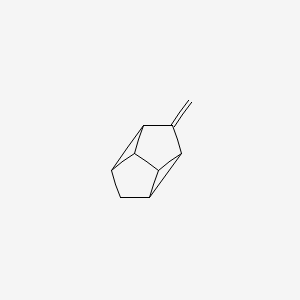
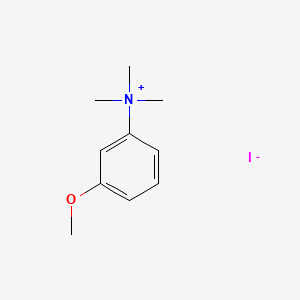

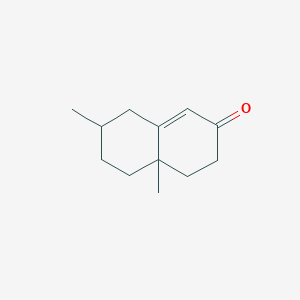
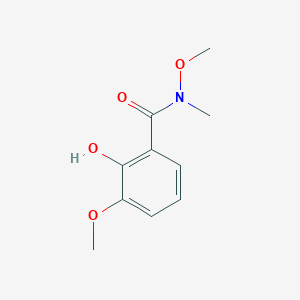
![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
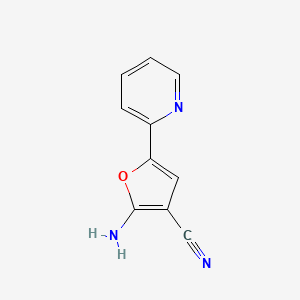
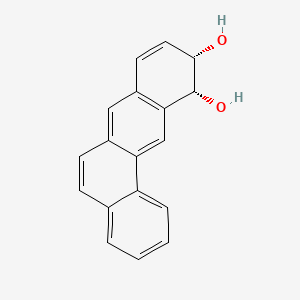
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
